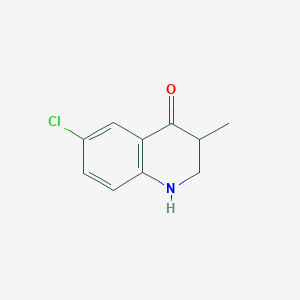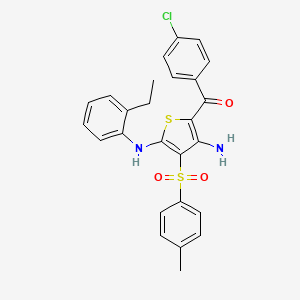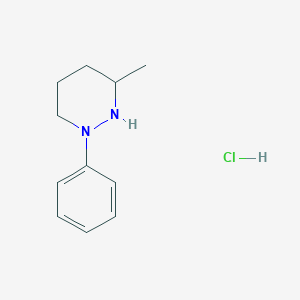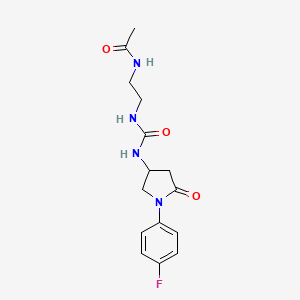![molecular formula C16H17IN2OS B3018228 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 313395-65-2](/img/structure/B3018228.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H17IN2OS and its molecular weight is 412.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining Applications
Thiazole derivatives, similar to the core structure , have been explored for their ability to bind with DNA, particularly in the context of fluorescent staining. Hoechst 33258, a well-known minor groove binder to AT-rich sequences of double-stranded B-DNA, serves as a starting point for designing drugs targeting DNA interactions. This compound and its analogs are extensively used in cell biology for chromosome and nuclear staining, highlighting their role in research applications beyond therapeutic uses (Issar & Kakkar, 2013).
Chemical Properties and Stability Studies
A detailed study on the stability and degradation pathways of Nitisinone, a related compound with a cyclohexanedione core, using LC-MS/MS technology, sheds light on the stability and degradation products of such compounds under various conditions. This research contributes to understanding the chemical properties and potential risks or benefits of their medical application (Barchańska et al., 2019).
Enzyme Inhibition and Drug Design
The study of cytochrome P450 isoforms and the evaluation of selective chemical inhibitors highlights the importance of thiazole derivatives in rational drug design, emphasizing their role in predicting drug-drug interactions (DDIs) and enhancing therapeutic efficacy (Khojasteh et al., 2011).
Antimicrobial, Antitumor, and Antidiabetic Agents
The pharmacological versatility of 2,4-thiazolidinediones (TZDs), closely related to thiazoles, in developing antimicrobial, anticancer, and antidiabetic agents has been documented. These derivatives, through various structural modifications, have shown promising biological activities, indicating the potential of thiazole derivatives in addressing a range of life-threatening ailments (Singh et al., 2022).
Synthesis and Transformation of Phosphorylated Derivatives
Research on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights their significance in drug development. These derivatives exhibit a broad spectrum of biological activities, such as insectoacaricidal, antihypertensive, and neuroprotective effects, demonstrating the chemical versatility and application breadth of thiazole-based compounds (Abdurakhmanova et al., 2018).
Wirkmechanismus
Target of Action
Compounds with a similar thiazole structure have been found to inhibit rho-associated protein kinase . This protein plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Mode of Action
Thiazole derivatives, such as y-27632, have been found to inhibit calcium sensitization, thereby affecting smooth muscle relaxation . This suggests that N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that this compound might affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPXLIGPYETPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)





![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
